3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol
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Overview
Description
3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol is a chemical compound that features a benzodioxole moiety fused with an oxazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeGlycogen synthase kinase-3 beta and Nitric oxide synthase, inducible . These enzymes play crucial roles in various cellular processes, including cell growth, inflammation, and immune response.
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles . The metabolism and excretion of these compounds can also vary, affecting their bioavailability and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of appropriate precursors such as amino alcohols or nitriles under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but differs in the functional group attached to it.
1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one: Contains both benzodioxole and imidazole rings, used in different biological applications.
Uniqueness
3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol is unique due to the presence of both benzodioxole and oxazole rings in its structure. This combination provides distinct chemical properties and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-10-4-7(11-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAUUNSFHANIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)ON3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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